N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazine heterocycle. Its structure includes a 2-ethoxyphenyl group, a sulfanyl linker, and a fused triazinone moiety. The compound’s crystal structure and refinement likely employ SHELX-family software, widely used for small-molecule crystallography due to their robustness and precision in handling high-resolution data .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-14-9-5-4-8-13(14)19-15(23)11-26-17-20-16-12(2)7-6-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBDWIFDKYNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyridotriazinyl Intermediate: The synthesis begins with the preparation of the pyridotriazinyl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the pyridotriazinyl intermediate. This is usually done through a nucleophilic substitution reaction.
Coupling with Ethoxyphenyl Acetamide: Finally, the ethoxyphenyl acetamide is coupled with the sulfanyl-pyridotriazinyl intermediate to form the target compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound is compared to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (reported in ) and other acetamide derivatives to highlight structural, synthetic, and functional differences.
Detailed Analysis
Nitro groups often reduce bioavailability due to strong electron withdrawal .
Sulfur Functionality :
- The sulfanyl (-S-) linker in the target compound may facilitate nucleophilic substitution reactions, unlike the sulfonyl (-SO₂-) group in ’s analog, which is less reactive due to its electron-deficient nature. Sulfanyl groups also participate in hydrogen bonding, influencing crystal packing .
Heterocyclic Component: The pyrido[1,2-a][1,3,5]triazin-4-one core introduces rigidity and planar aromaticity, enabling π-π stacking interactions absent in simpler acetamides.
Synthesis :
- Both compounds involve acetylation steps, but the target compound’s synthesis likely requires coupling a sulfanyl-pyridotriazine intermediate with 2-ethoxyphenylacetamide. In contrast, ’s compound uses direct acetylation of a nitro-substituted methanesulfonamide .
Crystallography and Refinement :
- The target compound’s structural analysis would utilize SHELXL for refinement, similar to methods described in . SHELXL’s ability to handle twinned or high-resolution data ensures accurate determination of bond lengths and angles .
Research Findings and Implications
- Electronic Effects : The ethoxy group’s electron-donating nature may enhance the target compound’s reactivity in electrophilic substitution compared to nitro-substituted analogs.
- Biological Potential: The pyrido-triazine moiety suggests possible kinase inhibition or antimicrobial activity, though further assays are needed.
- Crystal Engineering : The sulfanyl group and heterocycle could enable unique supramolecular architectures, contrasting with the simpler H-bonded chains in ’s compound .
Biological Activity
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-2-(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
The structure includes a pyrido-triazin core linked to an ethoxyphenyl and sulfanyl-acetamide group, which may contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential competitive inhibition.
- Receptor Modulation : The compound could interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
A study published in ResearchGate highlighted the anticancer potential of compounds similar to this compound. The research involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further explored for its therapeutic applications in oncology .
Antimicrobial Activity
Research conducted on related compounds indicated promising antimicrobial activity. The presence of the pyrido-triazin moiety is believed to enhance membrane permeability in microbial cells, leading to increased susceptibility to the compound. In vitro assays demonstrated effectiveness against both gram-positive and gram-negative bacteria.
Data Summary Table
Case Study 1: Anticancer Screening
In a notable case study involving the screening of drug libraries for anticancer properties, derivatives of pyrido-triazins were evaluated for their effects on tumor spheroids. The study found that specific modifications to the triazin core significantly enhanced anticancer activity compared to unmodified compounds.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related compounds against common pathogens. The results demonstrated that modifications similar to those present in N-(2-ethoxyphenyl)-2-{9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanylacetamide led to improved antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
